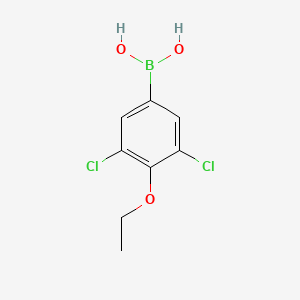

(3,5-Dichloro-4-ethoxyphenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3,5-Dichloro-4-ethoxyphenyl)boronic acid” is an intermediate for the synthesis of various pharmaceutical compounds . It has been found to facilitate the transport of various ribonucleosides in and out of liposomes (artificial cells) .

Synthesis Analysis

The synthesis of “(3,5-Dichloro-4-ethoxyphenyl)boronic acid” involves several steps. The synthetic processes used to obtain these active compounds are also referred . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular formula of “(3,5-Dichloro-4-ethoxyphenyl)boronic acid” is C6H5BCl2O2 . The average mass is 190.820 Da and the monoisotopic mass is 189.975967 Da .Chemical Reactions Analysis

“(3,5-Dichloro-4-ethoxyphenyl)boronic acid” is involved in several chemical reactions, including Suzuki-Miyaura cross-coupling, trifluoromethylation, intramolecular aromatic carbenoid insertion of biaryldiazoacetates, cyanation for the synthesis of aromatic nitriles, and lithiation of dihalophenyl dioxazaborocines for synthesis of functionalized dihalophenyl boronic acid .Physical And Chemical Properties Analysis

“(3,5-Dichloro-4-ethoxyphenyl)boronic acid” has a molecular weight of 220.84 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 49.7 Ų . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Novel Redox-sensitive Protecting Group for Boronic Acids

Jun Yan, Shan Jin, and B. Wang (2005) developed a new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), highlighting the versatility of boronic acids in synthetic chemistry. Both protection and deprotection processes occur under mild conditions, demonstrating the chemical utility of boronic acids in complex organic syntheses (Yan, Jin, & Wang, 2005).

Multifunctional Boronic Acids in Organic Synthesis

R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, and Xiangdong Zhang (2017) explored the structural and functional versatility of boronic acids by synthesizing two derivatives with aminophosphonic acid groups. This work underscores the role of boronic acids as intermediates and building blocks in organic synthesis, highlighting their potential in creating complex molecules for various applications (Zhang et al., 2017).

Boronic Acid Derivatives in Fluorescence Quenching Studies

The fluorescence quenching behavior of boronic acid derivatives was investigated by H. S. Geethanjali, D. Nagaraja, R. Melavanki, and R. Kusanur (2015), providing insights into the photophysical properties of boronic acids. Such studies are significant for developing boronic acid-based sensors and probes for various analytical applications (Geethanjali et al., 2015).

Boron-based Dendritic Nanostructures

Nicolas Christinat, R. Scopelliti, and K. Severin (2007) described a synthetic strategy for constructing boron-based macrocycles and dendrimers, demonstrating the potential of boronic acids in materials science and nanotechnology. This work illustrates the utility of boronic acids in building complex molecular architectures with potential applications in catalysis, drug delivery, and material science (Christinat, Scopelliti, & Severin, 2007).

Boronic Acids in Specific Sugar Reduction

Paul Pietsch and R. Richter (2016) investigated the use of boronic acids for the specific reduction of fructose in food matrices, showcasing the applicability of boronic acids in food technology and biochemistry. Their study highlights the potential of boronic acids in modifying sugar content, relevant for dietary and industrial applications (Pietsch & Richter, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

(3,5-dichloro-4-ethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BCl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNJKZLGWKWHGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629663 |

Source

|

| Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dichloro-4-ethoxyphenyl)boronic acid | |

CAS RN |

1107604-10-3 |

Source

|

| Record name | (3,5-Dichloro-4-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)